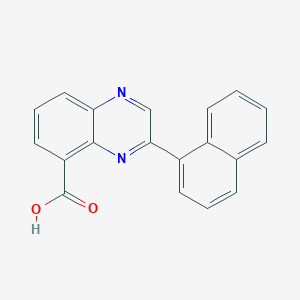

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

Descripción

The compound is uniquely identified by the CAS Registry Number 904818-32-2 , ensuring unambiguous reference across chemical databases.

IUPAC Name and Synonyms

- IUPAC Name : this compound

- Synonyms :

Chemical Formulas

| Formula Type | Representation |

|---|---|

| Molecular Formula | C₁₉H₁₂N₂O₂ |

| Structural Formula | [Depicted in Figure 1] |

The molecular formula reflects a mass of 300.31 g/mol , with a planar quinoxaline core substituted by a naphthalene ring and carboxylic acid group.

Registry Information

- InChI :

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) - SMILES :

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O

These identifiers facilitate precise structural reconstruction in computational and experimental workflows.

Tables

Table 1: Key Chemical Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 904818-32-2 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₉H₁₂N₂O₂ | |

| Molecular Weight | 300.31 g/mol | |

| InChI Key | XUITUTUPHAUUMJ-UHFFFAOYSA-N |

Table 2: Structural Comparison with Parent Quinoxaline

| Feature | Quinoxaline | This compound |

|---|---|---|

| Core Structure | Benzene + pyrazine | Benzene + pyrazine + naphthalene + COOH |

| Functional Groups | None | Naphthalen-1-yl, carboxylic acid |

| Molecular Weight | 130.15 g/mol | 300.31 g/mol |

| Applications | Academic interest | Pharmaceuticals, materials science |

Propiedades

IUPAC Name |

3-naphthalen-1-ylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEHKOVISLXFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587643 | |

| Record name | 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-32-2 | |

| Record name | 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis primarily involves constructing the quinoxaline ring system via condensation of ortho-diamino aromatic compounds with 1,2-dicarbonyl compounds (e.g., benzils or substituted benzils), followed by introduction or retention of carboxylic acid functionality at the 5-position and attachment of the naphthalen-1-yl group at the 3-position.

High-Temperature Condensation Approach

Starting Materials : 3,4-diaminobenzoic acid (providing the carboxylic acid group at position 5) and 1-(naphthalen-1-yl)-2-oxoethane or a suitable naphthyl-substituted 1,2-dicarbonyl compound.

Reaction Conditions : Heating the mixture at elevated temperatures (around 230 °C) for short durations (approximately 10 minutes) in water or aqueous acetic acid (5% HOAc) facilitates quinoxaline ring formation.

Mechanism : The amino groups of 3,4-diaminobenzoic acid condense with the carbonyl groups of the naphthyl-substituted diketone, forming the quinoxaline heterocycle with the carboxylic acid group preserved at the 5-position.

Yields and Side Products : Yields of the desired quinoxaline-carboxylic acid typically reach around 70-80%. A notable side reaction is decarboxylation leading to the corresponding quinoxaline lacking the carboxylic acid group, which can be minimized by controlling reaction temperature and time.

Optimization : Lowering the reaction temperature to 150-200 °C reduces decarboxylation but may also decrease yield. Reaction times longer than 10 minutes can increase hydrolysis or side reactions.

| Parameter | Optimal Range | Effect on Yield and Purity |

|---|---|---|

| Temperature (°C) | 150 - 230 | Higher temp favors ring closure but increases decarboxylation |

| Reaction Time (min) | 10 | Sufficient for ring formation; longer times increase side products |

| Solvent | Water or 5% HOAc | Acidic conditions catalyze ring formation |

| Yield (%) | 70 - 80 | Decreases at lower temperatures |

Data adapted from high-temperature quinoxaline syntheses studies.

Catalytic Oxidation of Halomethyl Quinoxaline Precursors

Starting Material : 5- or 6-halomethyl quinoxaline derivatives (e.g., 5-chloromethyl quinoxaline).

Method : Oxidation of the halomethyl group to the corresponding carboxylic acid using oxygen or air in an aqueous alkaline suspension.

Catalysts : Transition metal catalysts such as cobalt salts are employed to facilitate the oxidation under mild conditions (50–150 °C).

Reaction Conditions : Temperatures between 80–120 °C and reaction times from 8 to 48 hours are typical to achieve maximum conversion.

Advantages : This method avoids harsh oxidants that may degrade sensitive quinoxaline structures and provides a route to quinoxaline-carboxylic acids with good selectivity.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature (°C) | 80 - 120 | Balances reaction rate and substrate stability |

| Reaction Time (h) | 8 - 48 | Longer times improve conversion |

| Alkali Concentration | 0.9 - 1.5 M | Ensures substrate solubility and reaction rate |

| Catalyst | Cobalt salt | Transition metal catalyst essential |

| Yield (%) | Variable, generally moderate to good | Depends on substrate and conditions |

Based on patented methods for quinoxaline-carboxylic acid synthesis.

Alternative Synthetic Routes

Condensation in Organic Solvents : Using acetonitrile as solvent with acid catalysts (e.g., HCl) at moderate temperatures (70 °C) for prolonged times (up to 24 h) can be applied for related quinoxaline derivatives, although this method is more common for other quinoxaline substitutions rather than direct carboxylic acid formation.

Post-Synthetic Functionalization : Ester intermediates of quinoxaline carboxylic acids can be hydrolyzed under heated aqueous conditions to yield the free acid. This approach allows for better control over purity and yield.

Analytical and Research Findings

NMR Analysis : ^1H and ^13C NMR spectra confirm the formation of the quinoxaline ring and the presence of the carboxylic acid group. Signals corresponding to the naphthyl substituent are distinct and allow for structural verification.

Yield Optimization : Studies indicate that controlling temperature and reaction time is critical to maximize yield of the acid form while minimizing decarboxylation to the corresponding quinoxaline.

Purification : Column chromatography using silica gel (100-200 mesh) with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) is effective in isolating pure this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| High-Temperature Condensation | 3,4-Diaminobenzoic acid + naphthyl diketone | 150-230 °C, 10 min, aqueous or 5% HOAc | 70-80 | Fast, catalyst-free | Decarboxylation side reaction |

| Catalytic Oxidation of Halomethyl Quinoxaline | 5- or 6-halomethyl quinoxaline + O2 + catalyst | 80-120 °C, 8-48 h, alkaline aqueous | Moderate | Mild conditions, selective | Longer reaction time |

| Ester Hydrolysis Post-Synthesis | Methyl ester quinoxaline derivative | Heated aqueous medium, hours | High | High purity, controlled reaction | Requires ester intermediate |

| Acid-Catalyzed Condensation in Organic Solvent | Ortho-diamino and diketone derivatives | 70 °C, 24 h, acetonitrile + HCl | Moderate | Mild temperature | Longer reaction time |

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group at position 5 undergoes decarboxylation under high-temperature conditions, particularly in acidic or aqueous environments. This reaction is critical in synthetic pathways where the carboxylic acid acts as a directing group or precursor.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 150–230°C in 5% HOAc/H₂O | 3-(Naphthalen-1-yl)quinoxaline | 75–86% | |

| 230°C in H₂O (no acid) | 3-(Naphthalen-1-yl)quinoxaline | 72% |

Mechanistic Insight : Decarboxylation proceeds via protonation of the carboxylic acid, forming a resonance-stabilized intermediate that releases CO₂. Competing pathways may involve prior quinoxaline ring formation followed by acid-catalyzed decarboxylation .

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety participates in standard derivatization reactions, enabling the synthesis of esters, amides, and salts.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

Amidation

Direct amidation with isocyanides or amines under acid catalysis generates carbamoyl derivatives.

-

Example : Reaction with tert-butyl isocyanide in HCl/H₂O at 90°C produces 5-carbamoylquinoxaline derivatives .

Electrophilic Aromatic Substitution (EAS)

The quinoxaline ring undergoes regioselective electrophilic substitution, with the naphthalene group influencing reactivity.

| Reaction Type | Conditions | Position Modified | Reference |

|---|---|---|---|

| Trifluoromethylation | CF₃SiMe₃, HF, DMPU, RT | C-2 (quinoxaline) | |

| Carbamoylation | Isocyanide, HCl/H₂O, 90°C | C-3 (quinoxaline) |

Key Notes :

-

The electron-withdrawing carboxylic acid group deactivates the quinoxaline ring, directing electrophiles to C-2 or C-3 positions .

-

Substituents on the naphthalene moiety may sterically hinder reactions at adjacent positions.

Oxidation

The quinoxaline ring is stable under mild oxidative conditions but may decompose under strong oxidants (e.g., KMnO₄, HNO₃).

Reduction

Hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a tetrahydroquinoxaline derivative, preserving the carboxylic acid group .

Synthetic Routes

The compound is synthesized via:

Aplicaciones Científicas De Investigación

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding

Mecanismo De Acción

The mechanism of action of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene moiety allows for π-π stacking interactions with aromatic amino acids in proteins, while the quinoxaline ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

*Molecular weight estimated based on structure.

Structural and Functional Differences

- Substituent Effects: Naphthalen-1-yl vs. Naphthalen-2-yl: The positional isomerism (1-yl vs. 2-yl) affects steric and electronic interactions. For example, this compound may exhibit stronger π-π stacking in biological targets compared to the 2-yl analog due to spatial orientation . Methyl Group: The smaller methyl substituent in 3-methyl-quinoxaline-5-carboxylic acid likely enhances solubility but reduces receptor-binding affinity compared to bulkier naphthyl derivatives . Thiophene Ring: Replacement of naphthalene with thiophene introduces sulfur, altering electronic properties and metabolic stability. However, its lower purity (95%) and discontinued status limit industrial use .

- Biological Activity: Quinoxaline-5-carboxylic acid (Qx28) demonstrated superior otoprotective effects against aminoglycoside-induced hearing loss compared to methyl- or halo-substituted derivatives .

Synthetic Considerations :

Availability and Regulatory Status

Actividad Biológica

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a quinoxaline core with a naphthalene moiety at the 3-position and a carboxylic acid group at the 5-position. Its molecular formula is C_16H_13N_2O_2, with a molecular weight of approximately 300.31 g/mol. The unique structure contributes to its distinctive reactivity and biological profile, making it a candidate for various pharmacological applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of melanoma cells effectively, with growth inhibition percentages reaching significant levels in certain assays .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MALME-M (Melanoma) | 2.5 | 55.75 |

| MCF-7 (Breast) | 4.4 | Moderate |

| HCT116 (Colon) | 4.4 | Good |

The structure-activity relationship (SAR) studies suggest that the presence of the naphthalene moiety enhances its interaction with biological targets, potentially leading to increased potency against specific cancer types .

Antimicrobial Properties

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound has been shown to selectively bind to certain enzymes, influencing their activity and providing a pathway for therapeutic applications.

- Cell Cycle Interference : It affects key transitions in the cell cycle, particularly G1/S and G2/M phases, which are crucial for cell proliferation.

- Signal Pathway Modulation : The compound may interact with various signaling pathways, including NF-κB, which is implicated in inflammatory responses and cancer progression .

Case Studies

A study conducted on quinoxaline derivatives highlighted the protective effects of similar compounds against ototoxicity induced by aminoglycosides. Although focused on other derivatives, this research underscores the potential for this compound to offer protective effects in cellular models exposed to harmful agents .

Comparative Analysis with Similar Compounds

To better understand the unique activity profile of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Quinoxaline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | Similar quinoxaline structure | Different naphthalene position may affect activity |

| Quinoxaline-5-carboxylic acid | Lacks naphthalene moiety | Simpler structure; potentially less biological activity |

| 2-Aminonaphthalene derivatives | Naphthalene core with amino groups | Variability in functional groups enhances diversity |

This comparative analysis illustrates how the positioning of functional groups can significantly influence biological activity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between quinoxaline-5-carboxylic acid derivatives and naphthalene-containing precursors. For example, 3-(naphthalen-1-yl)acrylic acid has been reduced to 3-(naphthalen-1-yl)propan-1-ol using catalytic hydrogenation, achieving a 54% yield . Optimization strategies include:

- Adjusting reaction temperature and solvent polarity to minimize side products.

- Using catalysts like palladium or nickel for improved regioselectivity.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (e.g., δ 7.35–8.09 ppm for naphthalene and quinoxaline moieties) and carboxyl groups (δ ~170 ppm in <sup>13</sup>C NMR) .

- HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 187.5821 for related naphthalene derivatives) .

- FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm<sup>−1</sup>) and C=O vibrations (~1700 cm<sup>−1</sup>).

Q. What are the standard applications of this compound in biological research?

- Methodological Answer : The quinoxaline core is explored for:

- Ototoxicity Protection : Quinoxaline-5-carboxylic acid derivatives (e.g., Qx28) protect against aminoglycoside-induced hearing loss in vitro by reducing oxidative stress .

- Enzyme Inhibition : Structural analogs interact with peptidylprolyl isomerases (e.g., PIN1), suggesting potential in neurodegenerative disease studies .

Advanced Research Questions

Q. How does this compound protect against ototoxicity, and what structure-activity relationships (SARs) govern its efficacy?

- Methodological Answer :

- Mechanism : Qx28 (a related quinoxaline-5-carboxylic acid derivative) reduces reactive oxygen species (ROS) in cochlear cells during aminoglycoside treatment. This is validated via fluorescence-based ROS assays and mitochondrial membrane potential measurements .

- SARs :

- Carboxylic Acid Group : Essential for binding to ROS-scavenging proteins. Methyl or halogen substitutions at this position abolish activity .

- Naphthalene Moiety : Enhances lipophilicity, improving cell membrane penetration.

Q. Are there discrepancies in reported toxicological profiles, and how should researchers address them?

- Methodological Answer :

- Contradictions : While 3-naphthalen-1-ylpropanoic acid is labeled "not classified" for hazards , quinoxaline-2-carboxaldehyde (structurally similar) is classified as a skin/eye irritant (H315/H319) .

- Resolution :

- Assume precautionary measures (gloves, goggles) even if safety data is absent.

- Conduct acute toxicity assays (e.g., zebrafish models) to validate in-house safety protocols.

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.